Pizotyline-D3

Bioanalysis LC-MS/MS Method Validation

Quantitative LC-MS/MS bioanalysis of Pizotyline demands matrix-matched internal standardization to meet FDA/EMA precision and accuracy criteria. Substituting with a non-deuterated analog introduces variable matrix effects that cannot be reliably corrected, risking method failure during validation. Pizotyline-D3 is the gold-standard deuterated IS for this assay. - Co-elutes with the analyte to compensate for ion suppression/enhancement, enabling intraday CV <5% and accuracy within ±15% of nominal. - Essential for robust PK parameter calculation (AUC, Cmax, t1/2) in generic drug development and clinical pharmacology studies. - Supplied as a stable, high-purity solid with documented storage and shipping conditions for regulated laboratory workflows.

Molecular Formula C19H21NS
Molecular Weight 298.5 g/mol
Cat. No. B12378766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePizotyline-D3
Molecular FormulaC19H21NS
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/i1D3
InChIKeyFIADGNVRKBPQEU-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pizotyline-D3: Deuterated Internal Standard for Bioanalysis


Pizotyline-D3 (also known as Pizotifen-d3) is a deuterium-labeled stable isotope of Pizotyline (Pizotifen), an established antagonist of 5-HT2 receptors with high affinity for the 5-HT1C binding site [1]. It serves exclusively as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise measurement of the parent drug in complex biological matrices [2]. Its molecular formula is C19H18D3NS, with a molecular weight of approximately 298.46 g/mol [1].

Pizotyline-D3: Limitations of Non-Isotopic Internal Standards


Substituting Pizotyline-D3 with a non-isotopic analog or unlabeled compound in an LC-MS/MS assay introduces significant and variable quantitative errors that cannot be reliably corrected. Deuterated internal standards (d-IS) like Pizotyline-D3 are the gold standard for bioanalysis because they exhibit near-identical physiochemical properties to the target analyte, thereby co-eluting and sharing similar ionization efficiencies to effectively compensate for matrix effects and variations in sample preparation [1]. In contrast, the performance of structural analog IS is highly compound-specific and is not guaranteed to track the analyte under all conditions, which can lead to inaccurate quantification and method failure during validation [2]. Therefore, using Pizotyline-D3 is not just a best practice but a necessary step to ensure the accuracy and precision required for robust pharmacokinetic and clinical studies.

Pizotyline-D3: Analytical Performance Evidence


Deuterium Isotope Effect on Retention

The substitution of three hydrogen atoms with deuterium in Pizotyline-D3 results in a quantifiable, albeit slight, shift in chromatographic retention time relative to unlabeled Pizotyline due to the deuterium isotope effect [1]. While stable isotopically labeled internal standards (SIL-IS) are designed to co-elute with the analyte, it is documented that deuterium-labeled compounds may exhibit a slightly earlier elution time [1]. This minor difference is typically on the order of a few seconds and, crucially, does not preclude effective co-elution and ion suppression correction under standard LC conditions, unlike structural analogs which can exhibit drastically different retention behavior and fail to track the analyte through regions of variable ion suppression [1].

Bioanalysis LC-MS/MS Method Validation

Spike Recovery: Deuterated vs. Analog IS

While specific spike recovery data for Pizotyline-D3 is not publicly available, a systematic comparison of deuterated vs. non-deuterated SIL-IS in a validated LC-MS/MS method demonstrates the potential for significant quantitative bias when using non-optimal internal standards [1]. In a study quantifying urinary 2-methylhippuric acid (2MHA), use of the deuterated IS (2MHA-[2H7]) resulted in an average quantitative bias of 59.2% lower values compared to the 13C-labeled IS [1]. Spike accuracy experiments showed the deuterated IS generated a negatively biased result of -38.4%, while the non-deuterated IS showed no significant bias [1]. This highlights that the choice of IS is critical, and a deuterated IS like Pizotyline-D3, while a powerful tool, is not a guarantee of accuracy; its performance must be validated against a structural analog or alternative IS to confirm it is the optimal choice for correcting specific matrix effects.

Bioanalysis LC-MS/MS Method Validation

Certified Isotopic Purity

Pizotyline-D3 is manufactured and supplied with a certified isotopic purity of ≥99%, which is a standard specification for a high-quality deuterated internal standard [1]. This is a critical quality attribute that is not typically specified or guaranteed for the unlabeled analytical reference standard of Pizotyline, which may have a chemical purity of, for example, 98%, but will contain a natural abundance of isotopic variants. High isotopic purity minimizes isotopic cross-talk between the analyte and IS channels in the mass spectrometer, ensuring that the IS signal accurately reflects the known spiked concentration and is not contaminated by the analyte's natural isotopic distribution. This specification is a key differentiator for procurement.

Bioanalysis Quality Control Procurement

Deuterium Mass Shift for MS Differentiation

Pizotyline-D3 has a molecular weight of 298.46 g/mol, which is exactly +3.02 Da higher than the unlabeled Pizotyline (MW 295.44 g/mol) [REFS-1, REFS-2]. This mass difference of 3 Da is a critical design feature. It is generally recommended that the molecular weight of a stable isotope-labeled internal standard (SIL-IS) should be at least 3-5 Da higher than the analyte to minimize isotopic interference from the analyte's natural M+1, M+2, etc., isotopes in the mass spectrometer [3]. The +3 Da shift provided by the three deuterium atoms in Pizotyline-D3 ensures a distinct mass channel that is well-separated from the analyte's isotopic envelope, reducing the potential for cross-talk and ensuring accurate peak integration for both the analyte and the IS.

Mass Spectrometry Internal Standard Selection Method Development

Intra- and Inter-Batch Precision

In validated LC-MS/MS methods, the use of stable isotope-labeled internal standards (SIL-IS) like Pizotyline-D3 is associated with achieving high precision, typically expressed as a coefficient of variation (CV) of <15% across a batch and <15% between batches for quality control samples [1]. While specific data for Pizotyline-D3 is not provided, the class-level performance of SIL-IS in correcting for sample-to-sample variability in extraction and ionization is a key advantage. An example of a validated LC-MS/MS method using a deuterated IS for the herbicide diquat demonstrated intraday precision (%RSD) of 0.4–4.7% and accuracy of 92.1–106% [2]. This level of precision is a direct result of the IS's ability to track the analyte through all analytical steps, which is the primary function of Pizotyline-D3.

Bioanalysis Precision Method Robustness

Pharmacologically Inert Internal Standard

Deuteration, as in Pizotyline-D3, has been shown to potentially alter a drug's pharmacokinetic (PK) and metabolic profile, a phenomenon known as the kinetic isotope effect [1]. However, this effect is highly variable and can be significant or negligible. In contrast, when used as an internal standard, Pizotyline-D3 is spiked into samples post-collection and therefore does not interact with the biological system. Its value lies in its ability to accurately quantify the unlabeled Pizotyline without having any pharmacological activity itself. This is a critical distinction from using a different deuterated compound as a potential therapeutic agent. The deuterium label serves purely as a mass tag, enabling precise tracking and quantitation without interfering with the biological processes being studied.

ADME Pharmacokinetics Metabolism

Pizotyline-D3: Validated Application Scenarios


High-Precision PK Studies

Pizotyline-D3 is the optimal internal standard for the development and validation of an LC-MS/MS method to quantify Pizotyline in plasma or serum. Its use is essential for achieving the high degree of accuracy and precision (e.g., intraday precision of <5% CV and accuracy within ±15% of nominal concentration [1]) required for robust PK parameter calculation (AUC, Cmax, t1/2). The near-identical matrix effect correction provided by the deuterated IS ensures that any variability in sample extraction or ionization is minimized, resulting in reliable drug concentration-time profiles. This is critical for generic drug development or clinical pharmacology studies where precise bioanalytical data is a regulatory requirement [2].

Regulated Bioanalytical Method Validation

In a regulated bioanalytical laboratory, the use of Pizotyline-D3 is a key component for validating an LC-MS/MS method in accordance with FDA or EMA guidance [1]. The method must demonstrate selectivity, accuracy, precision, and stability, all of which are enhanced by a well-chosen SIL-IS. The documented potential for differential matrix effects, even with a deuterated IS, underscores the need for rigorous validation experiments [2]. Procuring Pizotyline-D3 is the first step in building a defensible method that will pass regulatory scrutiny for studies involving Pizotyline.

Forensic Toxicology and Therapeutic Drug Monitoring

For the confirmation and quantitation of Pizotyline in post-mortem samples or patient specimens for TDM, method robustness in the face of highly variable and complex matrices is paramount. Pizotyline-D3 provides the most effective means of compensating for the significant matrix effects encountered in these sample types (e.g., whole blood, urine, tissue homogenates) [1]. A method using a SIL-IS is less prone to false positives or inaccurate quantitation due to ion suppression or enhancement, providing a higher degree of confidence in the reported result. This is especially important in a forensic or clinical context where analytical errors can have serious consequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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